![molecular formula C5H10O4 B2982165 2-(2-Hydroxyethoxy)propanoic acid CAS No. 1019515-29-7](/img/structure/B2982165.png)
2-(2-Hydroxyethoxy)propanoic acid
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Overview
Description
2-(2-Hydroxyethoxy)propanoic acid is a chemical compound with the empirical formula C5H10O4 . It has a molecular weight of 134.13 . The compound is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(2-Hydroxyethoxy)propanoic acid can be represented by the SMILES string O=C(O)CCOCCO . This indicates that the compound contains a carboxylic acid group (O=C(O)) and an ether group (CCOCCO).Physical And Chemical Properties Analysis
2-(2-Hydroxyethoxy)propanoic acid is a solid substance . Its empirical formula is C5H10O4 , and it has a molecular weight of 134.13 .Scientific Research Applications
Renewable Building Blocks for Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound structurally related to 2-(2-Hydroxyethoxy)propanoic acid, has been explored as a renewable building block for polybenzoxazine synthesis. This approach aims to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This process demonstrates the potential of renewable compounds in developing materials with suitable thermal and thermo-mechanical properties for various applications, suggesting that 2-(2-Hydroxyethoxy)propanoic acid could also be explored in similar contexts (Acerina Trejo-Machin et al., 2017).
Catalytic Oxidation Processes
Efficient catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide (NHPI) combined with a Co species highlights the potential of specific catalyst systems in organic synthesis. This research points to the versatility of hydroxyl-bearing compounds in oxidation reactions, which could extend to the study and application of 2-(2-Hydroxyethoxy)propanoic acid in similar oxidative transformations (T. Iwahama et al., 2000).
Photoinitiated Polymerization
Research on photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate highlights the potential of 2-(2-Hydroxyethoxy)propanoic acid in polymer science. The study demonstrates the efficiency of certain photoinitiators in rapidly polymerizing hydrogels while maintaining high cell viability, suggesting the relevance of hydroxyl-bearing compounds like 2-(2-Hydroxyethoxy)propanoic acid in developing biocompatible materials (Benjamin D. Fairbanks et al., 2009).
Hydroxyl Radical Generation in Environmental Science
The photochemical generation of hydroxyl radicals in the UV-vis/Ferrioxalate/H2O2 system provides insights into environmental remediation techniques. This research underlines the importance of hydroxyl radicals in treating pollutants, suggesting potential research directions for 2-(2-Hydroxyethoxy)propanoic acid in environmental applications (Kelly A. Hislop & J. Bolton, 1999).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H301, which means it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth and do not induce vomiting, and immediately call a poison center or doctor .
properties
IUPAC Name |
2-(2-hydroxyethoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(5(7)8)9-3-2-6/h4,6H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWSDPXBSSSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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